molecular formula C8H12ClN B12425932 Benzene-d5-ethanamine (hydrochloride)

Benzene-d5-ethanamine (hydrochloride)

Cat. No.: B12425932
M. Wt: 162.67 g/mol
InChI Key: SKHIBNDAFWIOPB-GWVWGMRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene-d5-ethanamine hydrochloride is a deuterated derivative of phenethylamine hydrochloride, where five hydrogen atoms on the benzene ring are replaced with deuterium (D). This isotopic labeling significantly impacts its physicochemical properties, such as molecular weight and metabolic stability, making it valuable in pharmacokinetic studies, drug metabolism research, and as an internal standard in analytical chemistry (e.g., LC-MS) . Its primary applications include isotope dilution mass spectrometry and tracer studies in neuropharmacology .

Properties

Molecular Formula

C8H12ClN

Molecular Weight

162.67 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H/i1D,2D,3D,4D,5D;

InChI Key

SKHIBNDAFWIOPB-GWVWGMRQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN)[2H])[2H].Cl

Canonical SMILES

C1=CC=C(C=C1)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene-d5-ethanamine (hydrochloride) typically involves the deuteration of benzene-ethanamine. This process can be achieved through various methods, including catalytic exchange reactions where benzene-ethanamine is exposed to deuterium gas in the presence of a catalyst. The resulting deuterated compound is then reacted with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of Benzene-d5-ethanamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzene-d5-ethanamine (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzene-d5-ethanamine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene-d5-ethanamine (hydrochloride) involves its interaction with specific molecular targets. In biological systems, it can act as a neurotransmitter analog, influencing various signaling pathways. The deuterium atoms enhance the stability of the compound, allowing for more precise studies of its effects .

Comparison with Similar Compounds

Structural and Functional Overview

The table below compares Benzene-d5-ethanamine hydrochloride with structurally related ethanamine derivatives, emphasizing molecular features, applications, and key differences.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Research Findings Evidence ID
Benzene-d5-ethanamine hydrochloride C₈H₅D₅N·HCl ~162.5 Deuterated benzene ring, ethanamine backbone Isotopic tracer in metabolic studies; internal standard for analytical methods
2-Phenylethylamine hydrochloride C₈H₁₁N·HCl 157.5 Non-deuterated benzene ring, ethanamine backbone Precursor for neurotransmitter synthesis; used in biochemical assays
D-Amphetamine hydrochloride C₉H₁₃N·HCl 171.7 Methyl group on α-carbon, chiral center (S-configuration) CNS stimulant; regulated as Schedule II; forensic and neuropharmacology research
3,4-Methylenedioxyphenethylamine HCl C₉H₁₂ClNO₂ 201.65 Benzodioxole ring substituent Serotonergic activity research; potential psychoactive analog
Benzhydrylamine hydrochloride C₁₃H₁₃N·HCl 219.7 Diphenylmethyl group attached to amine Intermediate in organic synthesis; used in peptide chemistry
Diphenhydramine hydrochloride C₁₇H₂₁NO·HCl 291.82 Ethanolamine backbone, diphenylmethoxy group Antihistamine; studies on sedative and anticholinergic effects
2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine HCl C₉H₈ClN₂O·HCl 243.1 Chlorinated benzoxazole ring, ethanamine chain Antimicrobial or receptor-binding studies (structure suggests potential bioactivity)

Key Comparative Insights

Isotopic Labeling: Benzene-d5-ethanamine hydrochloride’s deuterium substitution increases its molecular weight and reduces metabolic degradation rates due to the kinetic isotope effect, unlike non-deuterated phenethylamine hydrochloride . This property makes it indispensable in mass spectrometry for distinguishing endogenous and exogenous compounds in complex matrices .

Structural Modifications and Bioactivity :

  • D-Amphetamine hydrochloride (α-methyl substitution) exhibits enhanced lipophilicity and CNS penetration compared to phenethylamine derivatives, contributing to its stimulant effects .
  • 3,4-Methylenedioxyphenethylamine hydrochloride ’s benzodioxole ring mimics serotonin’s structure, suggesting affinity for serotonin receptors .
  • Benzhydrylamine hydrochloride ’s bulky diphenylmethyl group reduces solubility but enhances stability in peptide synthesis .

Analytical Utility :

  • Compounds like Benzene-d5-ethanamine hydrochloride and Diphenhydramine hydrochloride are used as reference standards in chromatographic methods (e.g., HPLC, GC), with deuterated analogs improving quantification accuracy .

Research and Analytical Considerations

  • Stability : Deuterated compounds like Benzene-d5-ethanamine hydrochloride exhibit longer shelf lives and slower degradation under physiological conditions .
  • Synthetic Challenges: Introducing deuterium requires specialized techniques (e.g., catalytic exchange), increasing production costs compared to non-deuterated analogs .
  • Chromatographic Behavior : Structural variations (e.g., benzoxazole in ) alter retention times in HPLC/GC, necessitating method optimization for simultaneous quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.